Home > Products > Screening Compounds P67493 > 3-ethyl 5-methyl 2,6-dimethyl-4-(4-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
3-ethyl 5-methyl 2,6-dimethyl-4-(4-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate -

3-ethyl 5-methyl 2,6-dimethyl-4-(4-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Catalog Number: EVT-5048931
CAS Number:
Molecular Formula: C18H20N2O6
Molecular Weight: 360.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of 1,4-dihydropyridines is commonly achieved through the Hantzsch pyridine synthesis, a multicomponent reaction. This reaction involves the condensation of an aldehyde, a β-ketoester, and an ammonia source. Modifications and variations of this reaction, including the use of different catalysts and reagents, are often employed to synthesize DHP derivatives with specific substitutions [].

Molecular Structure Analysis

The molecular structure of 1,4-dihydropyridines significantly influences their pharmacological activity. Factors like the nature and position of substituents on the dihydropyridine ring, the conformation of the ring itself, and the presence of chiral centers contribute to their interactions with biological targets like calcium channels [, ]. Techniques like X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy are used to elucidate the structural features of these compounds [, , ].

Mechanism of Action

1,4-Dihydropyridines primarily exert their pharmacological effects by acting as calcium channel antagonists, specifically targeting L-type calcium channels [, ]. These channels are crucial for the influx of calcium ions into cells, particularly in excitable tissues like cardiac and smooth muscle. By blocking these channels, DHPs inhibit calcium influx, leading to relaxation of vascular smooth muscle and a decrease in blood pressure [, ].

Physical and Chemical Properties Analysis

The physicochemical properties of 1,4-dihydropyridines, such as solubility, lipophilicity, and stability, are crucial for their pharmacological activity and pharmaceutical development. These properties influence their absorption, distribution, metabolism, and excretion (ADME) profiles [, , ].

Applications

The primary application of 1,4-dihydropyridines is in the treatment of cardiovascular diseases, particularly hypertension [, ]. Their calcium channel blocking activity leads to vasodilation, reducing blood pressure and improving blood flow []. Some DHP derivatives also exhibit anti-anginal effects by improving coronary blood flow [].

Future Directions
  • Developing DHP derivatives with enhanced selectivity and potency for specific subtypes of calcium channels: This could lead to more targeted therapies with fewer side effects [].
  • Exploring the potential of DHPs in treating other conditions: This includes investigating their use in conditions like Alzheimer's disease and cancer [].
  • Improving the pharmacokinetic profiles of DHPs: This includes enhancing their bioavailability and prolonging their duration of action [, ].
  • Investigating the potential of combining DHPs with other therapeutic agents: This could lead to more effective treatments for complex diseases like hypertension and heart failure [].

Nifedipine (Diethyl 1,4-dihydro-2,6-dimethyl-4-(2-nitrophenyl)-3,5-pyridinedicarboxylate)

Compound Description: Nifedipine is a prominent calcium channel blocker widely recognized for its efficacy in treating hypertension and angina. [] It acts by inhibiting the influx of calcium ions into vascular smooth muscle cells, leading to vasodilation.

Relevance: Nifedipine shares the core 1,4-dihydropyridine structure with ethyl methyl 2,6-dimethyl-4-(4-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate. The key structural difference lies in the position of the nitro group on the phenyl ring (ortho in nifedipine, para in the target compound) and the ester substituents (ethyl esters in nifedipine). [] Despite these differences, both compounds fall under the same chemical class of DHP calcium channel antagonists.

Nicardipine (2-(N-benzyl-N-methylamino)ethyl methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate)

Compound Description: Nicardipine, similar to nifedipine, belongs to the DHP class of calcium channel antagonists. [, , ] It is frequently employed in the management of hypertension due to its vasodilatory effects.

Relevance: Both nicardipine and ethyl methyl 2,6-dimethyl-4-(4-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate are classified as DHPs. They possess a common structural foundation, including the dihydropyridine ring and the nitrophenyl substituent at the 4-position. Variations arise in the ester side chains at positions 3 and 5, signifying modifications explored for optimizing pharmacological properties within this class. [, , ]

Nitrendipine (Ethyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate)

Compound Description: Nitrendipine is another DHP calcium channel antagonist known for its effectiveness in treating hypertension. [, , , ] Its pharmacological action stems from the inhibition of calcium ion influx into vascular smooth muscle, promoting vasodilation.

Relevance: Nitrendipine is highly similar in structure to the target compound, ethyl methyl 2,6-dimethyl-4-(4-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate. The primary distinction lies in the position of the nitro group on the phenyl ring, with nitrendipine having it at the meta position and the target compound at the para position. [, , , ] This subtle difference highlights how slight modifications within the DHP scaffold can impact pharmacological properties.

Nimodipine (Isopropyl (2-methoxyethyl) 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate)

Compound Description: Nimodipine is a DHP calcium channel blocker primarily recognized for its use in preventing cerebral vasospasm following subarachnoid hemorrhage. []

Relevance: Similar to other related compounds, nimodipine shares the fundamental DHP structure with ethyl methyl 2,6-dimethyl-4-(4-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate. The differences are in the ester side chains and the position of the nitro group on the phenyl ring, showcasing the diversity within the DHP class for targeted therapeutic applications. []

Compound Description: CV-4093 is a DHP calcium channel antagonist investigated for its antihypertensive effects, particularly in spontaneously hypertensive rats (SHR). [, ]

Relevance: Both CV-4093 and ethyl methyl 2,6-dimethyl-4-(4-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate share the core DHP structure. [, ] This further emphasizes the importance of the DHP scaffold in medicinal chemistry for developing antihypertensive agents.

Properties

Product Name

3-ethyl 5-methyl 2,6-dimethyl-4-(4-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

IUPAC Name

5-O-ethyl 3-O-methyl 2,6-dimethyl-4-(4-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Molecular Formula

C18H20N2O6

Molecular Weight

360.4 g/mol

InChI

InChI=1S/C18H20N2O6/c1-5-26-18(22)15-11(3)19-10(2)14(17(21)25-4)16(15)12-6-8-13(9-7-12)20(23)24/h6-9,16,19H,5H2,1-4H3

InChI Key

OUYHHVXCWZAPMH-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)OC)C)C

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)OC)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.